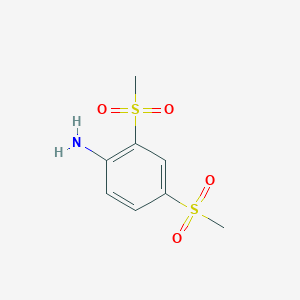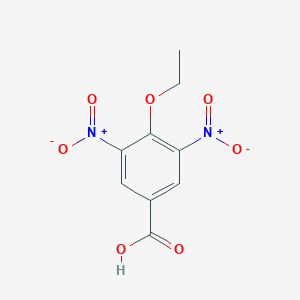
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide, also known as GSK1521498, is a small molecule antagonist of the orexin-1 receptor (OX1R). Orexin is a neuropeptide that plays a crucial role in regulating wakefulness, arousal, and appetite. The OX1R is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The discovery of GSK1521498 has opened up new avenues for research into the orexin system and its potential therapeutic applications.
Wirkmechanismus
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide acts as a selective antagonist of the OX1R, which is predominantly expressed in the lateral hypothalamus. Orexin signaling plays a key role in regulating wakefulness and arousal, and OX1R antagonists have been shown to promote sleep and reduce wakefulness. In addition, orexin signaling has been implicated in the regulation of appetite, and OX1R antagonists have been shown to reduce food intake and promote weight loss.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide are primarily mediated through the inhibition of OX1R signaling. This results in a reduction in wakefulness and an increase in sleep duration and quality. In addition, N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been shown to reduce food intake and promote weight loss in animal models. These effects are thought to be mediated through the inhibition of orexin signaling in the hypothalamus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide is its selectivity for the OX1R, which allows for specific targeting of the orexin system. In addition, N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been extensively characterized in preclinical models, which provides a strong foundation for further research. However, one limitation of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide is its poor solubility, which can make it difficult to administer in vivo. In addition, the effects of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide on human physiology are not well understood, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research into N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide and the orexin system. One area of interest is the role of orexin signaling in the regulation of stress and anxiety. Orexin has been implicated in the regulation of the stress response, and OX1R antagonists have been shown to reduce anxiety-like behavior in animal models. Another area of interest is the potential therapeutic applications of OX1R antagonists in the treatment of sleep disorders and obesity. N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has shown promising results in preclinical models, and further research is needed to determine its potential in human patients.
Synthesemethoden
The synthesis of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide involves several steps, starting with the reaction of 4-fluorobenzylamine with trifluoroacetic anhydride to form N-(4-fluorobenzyl)trifluoroacetamide. This intermediate is then reacted with 4-(trifluoromethyl)benzoic acid to form N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing food intake and promoting weight loss in animal models. In addition, it has been shown to improve sleep quality and reduce wakefulness in rodents. These effects are thought to be mediated through the inhibition of OX1R signaling.
Eigenschaften
Produktname |
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide |
|---|---|
Molekularformel |
C15H11F4NO |
Molekulargewicht |
297.25 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11F4NO/c16-13-7-1-10(2-8-13)9-20-14(21)11-3-5-12(6-4-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
InChI-Schlüssel |
QKQQHHUNEJEZDV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)F |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)


![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)



![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
